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molecular formula C10H10O3 B1365715 7-Methoxy-4-chromanone CAS No. 42327-52-6

7-Methoxy-4-chromanone

Cat. No. B1365715
M. Wt: 178.18 g/mol
InChI Key: DISYDHABSCTQFK-UHFFFAOYSA-N
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Patent
US05298512

Procedure details

By the same method, 7-methoxy-4-chromanone was converted to 7-hydroxy-4-chromanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:12]=[C:11]2[C:6]([C:7](=[O:13])[CH2:8][CH2:9][O:10]2)=[CH:5][CH:4]=1.[OH:14]C1C=C2C(C(=O)CCO2)=CC=1>>[OH:14][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:3]=1)[O:10][CH2:9][CH2:8][C:7]2=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C(CCOC2=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2C(CCOC2=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC=1C=C2C(CCOC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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